molecular formula C6H14N2O5S B2427217 (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone CAS No. 1955558-24-3

(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone

Cat. No.: B2427217
CAS No.: 1955558-24-3
M. Wt: 226.25
InChI Key: FLDFVGXOYBYTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone is a compound with a unique structure that includes both amine and sulfanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone typically involves the reaction of appropriate amine and sulfanone precursors under controlled conditions. One common method involves the reaction of (2-aminoethyl)methylamine with a sulfanone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The sulfanone group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or thiols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted amines and sulfanones.

Scientific Research Applications

(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(methylimino)-6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)methylamine: Shares the amine functional group but lacks the sulfanone group.

    Sulfanone derivatives: Compounds with similar sulfanone structures but different substituents.

Uniqueness

(2-Aminoethyl)(methyl)(methylimino)-6-sulfanone is unique due to its combination of amine and sulfanone functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)ethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2OS.C2H2O4/c1-6-8(2,7)4-3-5;3-1(4)2(5)6/h3-5H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDFVGXOYBYTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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